molecular formula C20H21N3O4S B2359281 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione CAS No. 919854-33-4

2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Cat. No.: B2359281
CAS No.: 919854-33-4
M. Wt: 399.47
InChI Key: MEFHHFOAZAWOPA-UHFFFAOYSA-N
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Description

2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an isoindoline-1,3-dione core, which is a bicyclic structure containing nitrogen, and a phenylpiperazine moiety, which is a common structural motif in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

The compound 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione has been found to interact with various enzymes and proteins. For instance, it has been reported to function as a potential acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and inhibitors of this enzyme are often used in the treatment of conditions like Alzheimer’s disease .

Cellular Effects

Given its potential as an acetylcholinesterase inhibitor , it could influence cell function by altering neurotransmitter levels. This could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a potential acetylcholinesterase inhibitor , it may exert its effects at the molecular level by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, a neurotransmitter. This could lead to an increase in acetylcholine levels, which could influence various physiological processes.

Metabolic Pathways

Given its potential interaction with acetylcholinesterase , it may be involved in pathways related to neurotransmitter metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The phenylpiperazine moiety is then introduced through a nucleophilic substitution reaction, where the piperazine ring attacks an electrophilic center on the isoindoline-1,3-dione intermediate . The sulfonyl group is usually added via a sulfonation reaction, where a sulfonyl chloride reacts with the piperazine nitrogen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solventless conditions and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols .

Scientific Research Applications

2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione has been studied for various scientific research applications:

Properties

IUPAC Name

2-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-19-17-8-4-5-9-18(17)20(25)23(19)14-15-28(26,27)22-12-10-21(11-13-22)16-6-2-1-3-7-16/h1-9H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFHHFOAZAWOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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